molecular formula C15H11Br2Cl2N3O B15014574 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide

Cat. No.: B15014574
M. Wt: 480.0 g/mol
InChI Key: NNMWRLHXYZGXFX-QPSGOUHRSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure with chlorophenyl and dibromo-chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,6-dibromo-4-chloroaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dibromo-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2,2,2-Trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromo-chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11Br2Cl2N3O

Molecular Weight

480.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide

InChI

InChI=1S/C15H11Br2Cl2N3O/c16-11-5-10(18)6-12(17)15(11)20-8-14(23)22-21-7-9-3-1-2-4-13(9)19/h1-7,20H,8H2,(H,22,23)/b21-7+

InChI Key

NNMWRLHXYZGXFX-QPSGOUHRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)Cl

Origin of Product

United States

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